molecular formula C18H21NO5 B12774597 8-Hydroxyoxycodone, 8alpha- CAS No. 865844-01-5

8-Hydroxyoxycodone, 8alpha-

Cat. No.: B12774597
CAS No.: 865844-01-5
M. Wt: 331.4 g/mol
InChI Key: SVFULCKGJOWFGT-XZFSWKSHSA-N
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Description

8-Hydroxyoxycodone, 8alpha- is a derivative of oxycodone, a well-known opioid analgesic. This compound is characterized by the presence of a hydroxyl group at the 8th position in the alpha configuration. It is a semi-synthetic opioid, derived from thebaine, and is primarily used for its potent analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyoxycodone, 8alpha- typically involves the hydroxylation of oxycodone. One common method includes the use of a palladium-catalyzed hydroxylation reaction. The reaction conditions often involve the use of a palladium catalyst, formic acid, and hydrogen gas at temperatures ranging from 15 to 50°C .

Industrial Production Methods

Industrial production of 8-Hydroxyoxycodone, 8alpha- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyoxycodone, 8alpha- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Hydroxyoxycodone, 8alpha- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its interactions with various biological receptors.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Used in the development of new pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 8-Hydroxyoxycodone, 8alpha- involves its binding to μ-opioid receptors in the central nervous system. This binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels, which in turn reduces neuronal excitability and pain perception. The compound also upregulates GABA B receptor expression, enhancing its analgesic effects .

Comparison with Similar Compounds

Properties

CAS No.

865844-01-5

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

(4R,4aS,5R,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13-,16+,17+,18+/m1/s1

InChI Key

SVFULCKGJOWFGT-XZFSWKSHSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)C[C@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O

Canonical SMILES

CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O

Origin of Product

United States

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